4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol
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Overview
Description
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is an organic compound characterized by the presence of a dithiane ring and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring. The benzenediol moiety can be introduced through subsequent reactions involving hydroxylation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur on the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ are commonly used.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are employed.
Substitution: Electrophiles such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted benzenediols depending on the electrophile used.
Scientific Research Applications
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithian-2-yl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of the benzenediol moiety.
2-(1,3-Dithian-2-yl)indoles: Contains an indole ring instead of a benzenediol.
Uniqueness
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is unique due to the combination of the dithiane ring and the benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3S2 |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-[1,3-dithian-2-yl(hydroxy)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14O3S2/c12-8-3-2-7(6-9(8)13)10(14)11-15-4-1-5-16-11/h2-3,6,10-14H,1,4-5H2 |
InChI Key |
SOOFGNVAZCJWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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